

# Core Compound Identification and Physicochemical Properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **5-Bromo-2-methylpyrimidin-4-OL**

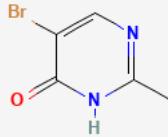
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Precise identification is the foundation of all chemical research. **5-Bromo-2-methylpyrimidin-4-ol** is registered under CAS Number 1676-57-9.<sup>[4]</sup> It is also known by synonyms such as 5-Bromo-4-hydroxy-2-methylpyrimidine.<sup>[4]</sup> Due to keto-enol tautomerism, it can also be named 5-bromo-2-methyl-1H-pyrimidin-6-one.<sup>[4]</sup>

## Chemical Structure and Formula

- Molecular Formula: C<sub>5</sub>H<sub>5</sub>BrN<sub>2</sub>O<sup>[4]</sup>
- Molecular Weight: 189.01 g/mol <sup>[4]</sup>
- IUPAC Name: **5-bromo-2-methylpyrimidin-4-ol**<sup>[4]</sup>



## Physicochemical Data Summary

The following table summarizes key computed physicochemical properties, which are critical for predicting the compound's behavior in various solvents and biological systems.

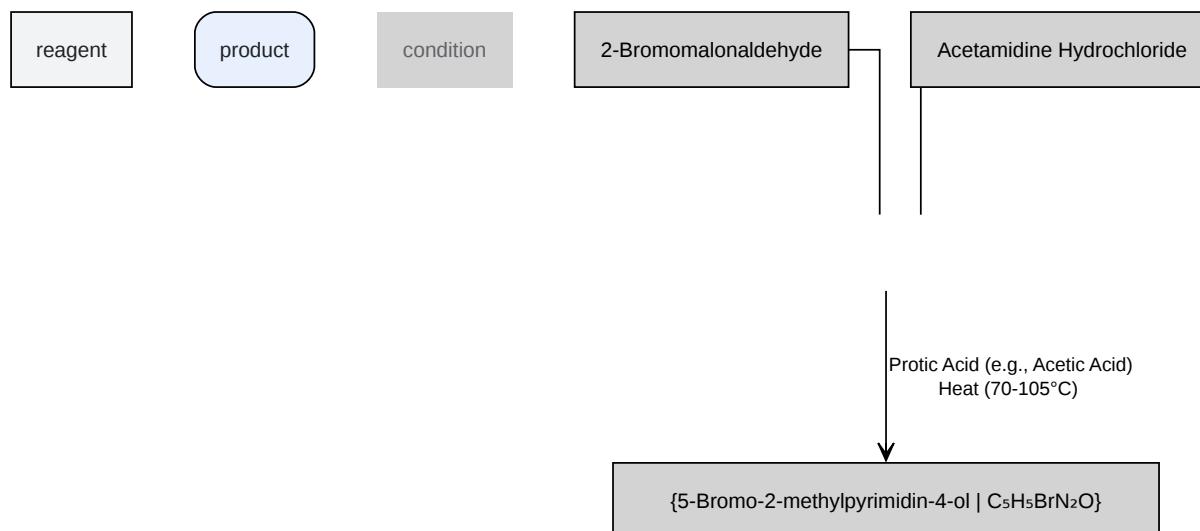
Property	Value	Source
Molecular Weight	189.01 g/mol	PubChem[4]
XLogP3	0.2	PubChem[4]
Hydrogen Bond Donor Count	2	PubChem[4]
Hydrogen Bond Acceptor Count	3	PubChem[4]
Rotatable Bond Count	0	PubChem[4]
Exact Mass	187.95853 Da	PubChem[4]
Topological Polar Surface Area	41.5 Å <sup>2</sup>	PubChem[4]

## Synthesis and Purification

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various routes. A common and efficient method involves the condensation of a 2-bromomalonaldehyde with an amidine compound. This approach is advantageous due to the availability of starting materials and its operational simplicity.[5]

## Synthetic Workflow Diagram

The following diagram illustrates the one-step condensation reaction to form the 5-bromo-2-methylpyrimidine core.



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Caption: One-step synthesis of **5-Bromo-2-methylpyrimidin-4-ol**.

## Detailed Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of 5-bromo-2-substituted pyrimidines.<sup>[5]</sup> The causality for using a protic acid like acetic acid as a solvent is that it facilitates the condensation reaction and helps to protonate intermediates, driving the cyclization and dehydration steps. Heating is necessary to overcome the activation energy of the reaction.

### Materials:

- 2-Bromomalonaldehyde
- Acetamidine Hydrochloride
- Glacial Acetic Acid

- 3A Molecular Sieves (optional, for moisture control)
- Deionized Water
- Ethanol
- Dichloromethane (DCM)
- 5% Sodium Hydroxide (NaOH) solution
- Saturated Sodium Chloride (Brine) solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ ) or Magnesium Sulfate ( $\text{MgSO}_4$ )

**Procedure:**

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromomalonaldehyde (1.0 eq) to glacial acetic acid (approx. 10 mL per gram of aldehyde). Add 3A molecular sieves if reagents are suspected to contain moisture.
- Reagent Addition: While stirring, heat the mixture to 80°C. Separately, dissolve acetamidine hydrochloride (1.0 eq) in a minimal amount of acetic acid. Add this solution dropwise to the heated aldehyde solution over 30 minutes.
- Reaction: After the addition is complete, increase the temperature to 100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
- Workup: Cool the reaction mixture to room temperature. Add deionized water (approx. 1.5x the volume of acetic acid used) and let it stand for 2 hours to precipitate the crude product.
- Filtration: Collect the precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual acetic acid.
- Purification (Acid-Base Extraction):
  - Suspend the crude solid in a mixture of dichloromethane and 5% aqueous NaOH solution. Stir until all solids have dissolved.

- Transfer the mixture to a separatory funnel and separate the layers. The product will be in the organic (DCM) layer.
- Wash the organic layer with a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the purified **5-Bromo-2-methylpyrimidin-4-ol**.
- Final Drying: Dry the product under a high vacuum to remove any residual solvent.

## Spectroscopic Characterization

Structural confirmation and purity assessment are performed using standard spectroscopic techniques. While a full experimental dataset is proprietary to specific suppliers, the expected spectral characteristics can be inferred from the structure and data on analogous compounds.

[6][7]

Technique	Expected Characteristics
<sup>1</sup> H NMR	Aromatic proton singlet ( $\delta$ ~8.5-9.0 ppm), methyl proton singlet ( $\delta$ ~2.5-2.7 ppm). A broad singlet for the -OH/-NH proton.
<sup>13</sup> C NMR	Resonances corresponding to the pyrimidine ring carbons ( $\delta$ ~100-165 ppm) and the methyl carbon ( $\delta$ ~20-25 ppm).
FT-IR (KBr)	Broad O-H/N-H stretching band (~3200-3400 $\text{cm}^{-1}$ ), C=O stretching (~1650-1700 $\text{cm}^{-1}$ ), C=N and C=C stretching (~1550-1620 $\text{cm}^{-1}$ ), C-Br stretching (~500-600 $\text{cm}^{-1}$ ).
LC-MS	Expected [M+H] <sup>+</sup> peak at m/z 219/221 (due to bromine isotopes).

## Applications in Drug Development

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, integral to numerous anti-infective, anti-cancer, and anti-inflammatory drugs.<sup>[1]</sup> **5-Bromo-2-methylpyrimidin-4-ol** serves as a versatile starting point for creating libraries of novel compounds for drug discovery campaigns.

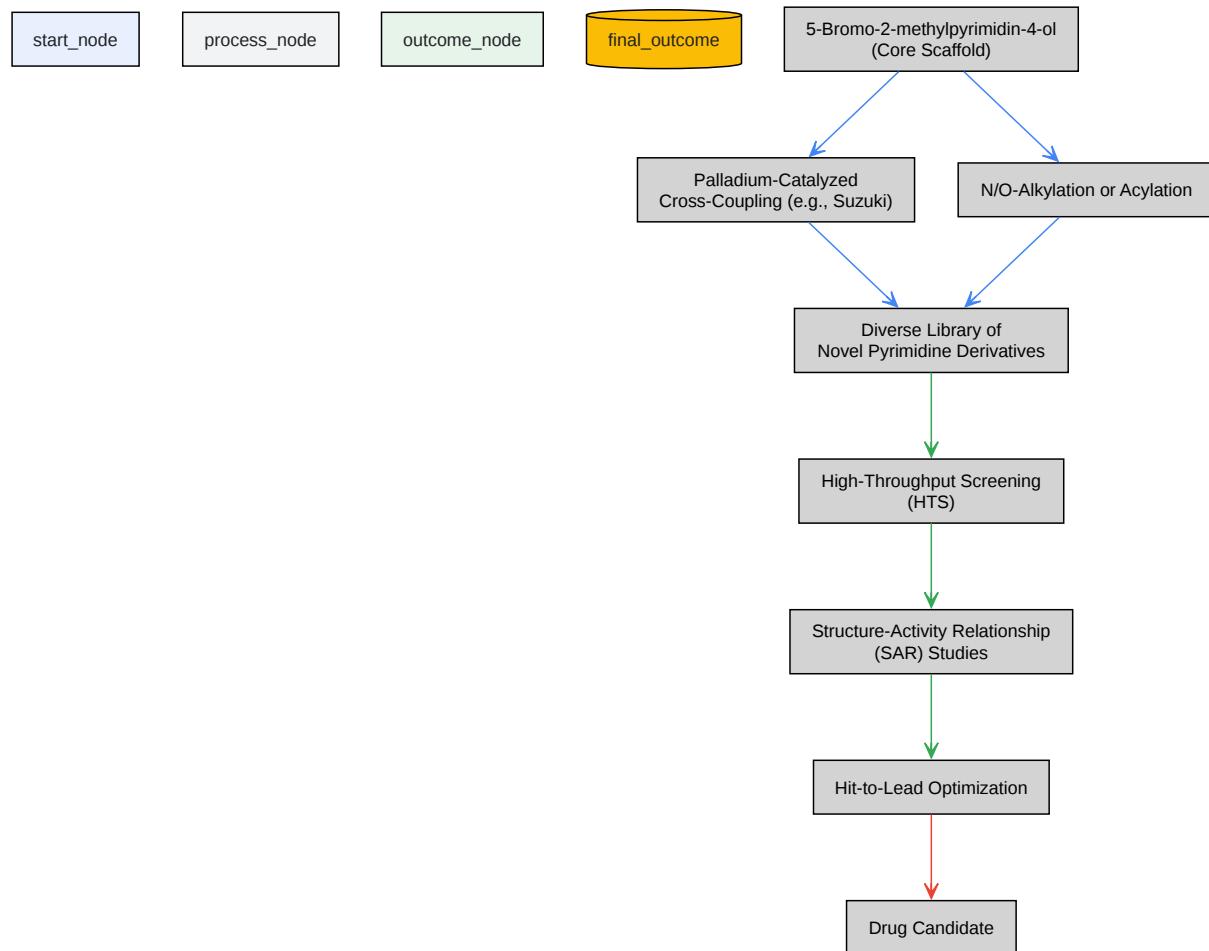
## Role as a Synthetic Intermediate

The utility of this compound stems from its reactive sites:

- The Bromine Atom: Acts as a key functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling systematic exploration of the chemical space around the pyrimidine core.<sup>[1][2]</sup>
- The Hydroxyl/Amide Group: Can be alkylated, acylated, or used as a nucleophile in substitution reactions, providing another vector for molecular diversification.

## Logical Workflow in Drug Discovery

The following diagram illustrates the central role of **5-Bromo-2-methylpyrimidin-4-ol** in a typical drug discovery workflow.



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Caption: From core scaffold to drug candidate workflow.

## Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is a synthesis of data from multiple safety data sheets (SDS) for similar brominated heterocyclic compounds.

## Hazard Identification

- GHS Classification: May be classified as Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), and Serious Eye Irritation (Category 2).[\[8\]](#)[\[9\]](#)
- Hazard Statements (H-phrases): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[\[9\]](#)
- Precautionary Statements (P-phrases): P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[10\]](#)

## Protocol for Safe Handling

- Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[\[8\]](#) Ensure that an eyewash station and safety shower are readily accessible.[\[9\]](#)
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[8\]](#)
  - Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.
  - Skin/Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.[\[8\]](#)
- Handling Practices: Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[\[8\]](#)

- Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Sweep up the solid material carefully, avoiding dust creation, and place it into a suitable, sealed container for disposal.[10]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[11]

## Storage Conditions

- Store in a tightly closed container.
- Keep in a cool, dry, and well-ventilated place.[8]
- Protect from light.[8]
- Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]

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- To cite this document: BenchChem. [Core Compound Identification and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156621#5-bromo-2-methylpyrimidin-4-ol-cas-number>]

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